molecular formula C28H50N2O2 B1244361 (+)-Xestospongin A CAS No. 88840-02-2

(+)-Xestospongin A

Cat. No. B1244361
CAS RN: 88840-02-2
M. Wt: 446.7 g/mol
InChI Key: PQYOPBRFUUEHRC-FZFXNXQRSA-N
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Description

The description of a compound usually includes its IUPAC name, common name, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and its role or uses .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve multiple steps, each with specific reactants, reagents, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its behavior as a reactant or as a product, the conditions required for these reactions, and the other chemicals involved .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .

Scientific Research Applications

IP3 Receptor Inhibition

(+)-Xestospongin A, along with other xestospongins, is known for its potent inhibition of the inositol 1,4,5-trisphosphate (IP3) receptor. This receptor plays a critical role in the regulation of intracellular calcium levels, which is essential for various cellular functions. Xestospongins have been shown to block IP3-mediated calcium release from endoplasmic reticulum vesicles without interacting with the IP3-binding site. This suggests a unique mechanism of action that is independent of the IP3 effector site (Gafni et al., 1997).

Effects on Calcium Signaling

Research has revealed that xestospongins, including (+)-Xestospongin A, are not only potent blockers of IP3-induced calcium release but also affect the endoplasmic-reticulum calcium pumps. This dual activity highlights their significant impact on calcium signaling within cells. The inhibition of the IP3 receptor by xestospongins does not depend on the concentration of IP3, calcium, or ATP, underscoring their effectiveness as calcium signaling modulators (De Smet et al., 1999).

Potential in Neurological Research

Xestospongins, including (+)-Xestospongin A, have shown effects in various neurological models. For example, they have been used to study the specificity of action towards the IP3 receptor in the frog neuromuscular junction. These studies contribute to a deeper understanding of calcium signaling in nerve cells and could potentially lead to insights into neurological disorders and their treatments (Castonguay & Robitaille, 2002).

Inhibitory Effects on Various Cell Types

The compound has been observed to inhibit sarcoendoplasmic reticulum calcium transport ATPase and IP3 receptor in different cell types, including human leukemia HL60 cells. This suggests its potential role in various biological processes and the possibility of its use in studying cell differentiation and proliferation (Moon et al., 2013).

Role in Calcium Store Regulation

Xestospongin C, a related compound, has been shown to play a role in the regulation of calcium stores, necessary for cellular functions like cAMP-induced calcium influx and signaling. This further emphasizes the importance of xestospongins in studying calcium dynamics in cells (Schaloske et al., 2000).

Safety And Hazards

This involves understanding the risks associated with handling or exposure to the compound. This could include toxicity information, safety precautions, and first aid measures .

Future Directions

Future directions could involve potential applications or fields of study where the compound could be of interest. This could be based on its properties, uses, or roles .

properties

IUPAC Name

(1R,8R,10S,15R,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24-,25-,26-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYOPBRFUUEHRC-NIVXRMQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC[C@@H]2CCN3CCC[C@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Xestospongin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
163
Citations
TR Hoye, JT North, LJ Yao - Journal of the American Chemical …, 1994 - ACS Publications
… The absolute configuration of xestospongin A (1) was assigned in 1989 by Kitagawa et al., … identical to xestospongin A (1). We describe here the first synthesis4 of (-t-)-xestospongin A/(+)…
Number of citations: 29 pubs.acs.org
SS Moon, JB MacMillan, MM Olmstead… - Journal of natural …, 2002 - ACS Publications
The structure of the title compound, (+)-7S-hydroxyxestospongin A was solved by single-crystal X-ray diffraction analysis and the absolute stereochemistry obtained by analysis of the …
Number of citations: 48 pubs.acs.org
TR Hoye, Z Ye, LJ Yao, JT North - Journal of the American …, 1996 - ACS Publications
… We successfully implemented strategy B in our initial synthesis of xestospongin A (1); 8c we also describe here our more recent successes using strategy A to prepare both …
Number of citations: 28 pubs.acs.org
E Jaimovich, C Mattei, JL Liberona, C Cardenas… - FEBS letters, 2005 - Elsevier
Xestospongin B, a macrocyclic bis-1-oxaquinolizidine alkaloid extracted from the marine sponge Xestospongia exigua, was highly purified and tested for its ability to block inositol 1,4,5-…
Number of citations: 83 www.sciencedirect.com
X Zhou, T Xu, XW Yang, R Huang, B Yang, L Tang… - Chem …, 2010 - academia.edu
1. Introduction.–Marine sponges (phylum Porifera) are sessile marine filter feeders that have developed efficient defense mechanisms against foreign attackers such as viruses, bacteria…
Number of citations: 53 www.academia.edu
M Podunavac - 2021 - escholarship.org
… The remaining amount of 24 was hydrogenated in the presence of rhodium on alumina45 in methanol providing xestospongin A (16, 23%), xestospongin C (26, 17%) and …
Number of citations: 2 escholarship.org
TA Ta, W Feng, TF Molinski, IN Pessah - Molecular pharmacology, 2006 - ASPET
Inositol-1,4,5-trisphosphate receptors (IP 3 Rs) and ryanodine receptors (RyRs) often coexist within the endoplasmic/sarcoplasmic reticulum (ER/SR) membrane and coordinate precise …
Number of citations: 26 molpharm.aspetjournals.org
H Liu, Y Mishima, T Fujiwara, H Nagai, A Kitazawa… - Marine Drugs, 2004 - mdpi.com
A new stereoisomer of an araguspongine/xestospongin alkaloid, named araguspongine M (1), has been isolated together with 12 known compounds, araguspongines B (2) and D (3), …
Number of citations: 51 www.mdpi.com
M Nakagawa, M Endo, N Tanaka, L Gen-Pei - Tetrahedron Letters, 1984 - Elsevier
… STRUCTURES OF XESTOSPONGIN A,B,C AND D, NOVEL VASODILATIVE COMPOUNDS FROM MARINE SPONGE, XESTOSPONGIA EXIGUA … Summary …
Number of citations: 140 www.sciencedirect.com
J Gafni, JA Munsch, TH Lam, MC Catlin, LG Costa… - Neuron, 1997 - cell.com
… Structure elucidation revealed the active principles to be the bis-1-oxaquinolizidines xestospongin A (XeA), xestospongin C (XeC), xestospongin D (XeD), araguspongine B (ArB), and …
Number of citations: 681 www.cell.com

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